molecular formula C8H14N2O B12361081 2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one

Katalognummer: B12361081
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: MIEFAIPMEXLPAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 6, and a keto group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . Another method includes the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by reactions in various solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for 1,6-Naphthyridin-4(1H)-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and the keto group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

1,6-Naphthyridin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise in the development of new pharmaceuticals, particularly as potential anticancer and antimicrobial agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,6-Naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,6-Naphthyridin-4(1H)-one include:

Uniqueness

1,6-Naphthyridin-4(1H)-one is unique due to its specific ring structure and the presence of the keto group at position 4. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

2,3,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C8H14N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h6-7,9-10H,1-5H2

InChI-Schlüssel

MIEFAIPMEXLPAV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2C1NCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.